4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline
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Overview
Description
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a triazine ring and a quinoline moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 6-methoxy-2-methylquinoline in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the triazine ring are replaced by the quinoline moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of microwave irradiation has also been explored to reduce reaction times and improve product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The compound can undergo condensation reactions with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, amides, esters, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Its potential as an anticancer agent has been explored, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes and proteins, disrupting essential biological processes in microorganisms and cancer cells.
Pathways Involved: It may interfere with DNA replication and repair mechanisms, leading to cell death in rapidly dividing cells. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline can be compared with other triazine and quinoline derivatives:
Similar Compounds: Examples include 4,6-dichloro-1,3,5-triazine, 6-methoxyquinoline, and 2-methylquinoline.
Uniqueness: The combination of the triazine and quinoline moieties in a single molecule imparts unique chemical and biological properties, such as enhanced antimicrobial and anticancer activities, compared to individual triazine or quinoline derivatives.
Properties
CAS No. |
121104-02-7 |
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Molecular Formula |
C14H10Cl2N4O2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C14H10Cl2N4O2/c1-7-5-11(22-14-19-12(15)18-13(16)20-14)9-6-8(21-2)3-4-10(9)17-7/h3-6H,1-2H3 |
InChI Key |
NKPFNKKYBSUSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)OC3=NC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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